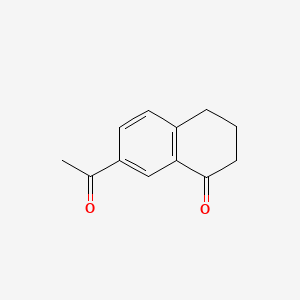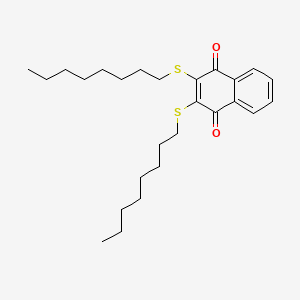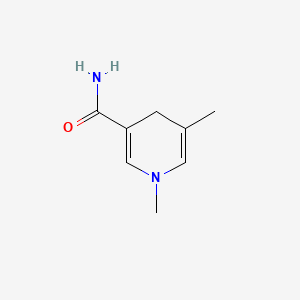![molecular formula C24H36O7 B560948 (14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate CAS No. 101390-90-3](/img/structure/B560948.png)
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate is a diterpenoid compound extracted from the liverwort Plagiochila acanthophylla. It belongs to the class of fusicoccin-like compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fusicoplagin C typically involves the extraction of the compound from natural sources such as liverworts. The extraction process includes the use of organic solvents followed by purification techniques like chromatography. Specific synthetic routes and reaction conditions for fusicoplagin C are not extensively documented in the literature.
Industrial Production Methods: Industrial production of fusicoplagin C is not well-established due to its complex structure and the challenges associated with its extraction and synthesis. Research is ongoing to develop efficient methods for large-scale production, potentially involving biotechnological approaches .
Chemical Reactions Analysis
Types of Reactions: (14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fusicoplagin C, each with distinct biological activities .
Scientific Research Applications
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant physiology and its effects on cellular processes.
Medicine: Explored for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
Mechanism of Action
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate exerts its effects by stabilizing specific protein-protein interactions, particularly those involving 14-3-3 proteins. These interactions play a crucial role in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. By stabilizing these interactions, fusicoplagin C can modulate the activity of target proteins and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate is part of a broader class of fusicoccin-like compounds, which include:
Fusicoccin A: Known for its role in stabilizing 14-3-3 protein interactions and its potential anticancer properties.
Anadensin: Extracted from the liverwort Anastrepta orcadensis, with similar biological activities.
Epoxydictimen: Extracted from the giant kelp Dictyota dichotoma, known for its unique structural features.
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[102201,11
Properties
CAS No. |
101390-90-3 |
|---|---|
Molecular Formula |
C24H36O7 |
Molecular Weight |
436.545 |
InChI |
InChI=1S/C24H36O7/c1-11(2)24-8-7-23(22(31-24)30-15(6)26)10-13(4)18(27)16-9-12(3)20(29-14(5)25)17(16)19(28)21(23)24/h11-12,16-22,27-28H,4,7-10H2,1-3,5-6H3 |
InChI Key |
HIPNAQNVINLHHY-UHFFFAOYSA-N |
SMILES |
CC1CC2C(C1OC(=O)C)C(C3C4(CCC3(OC4OC(=O)C)C(C)C)CC(=C)C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


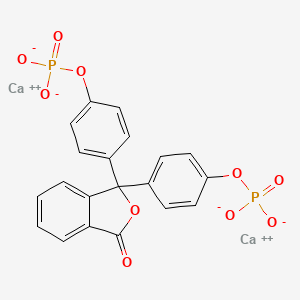
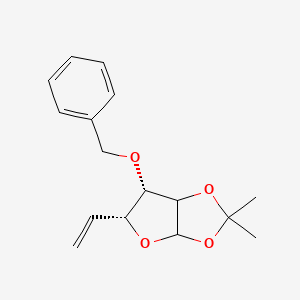

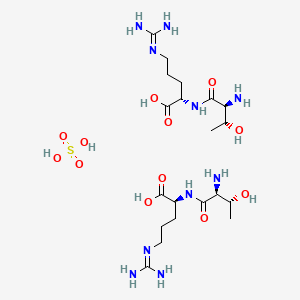
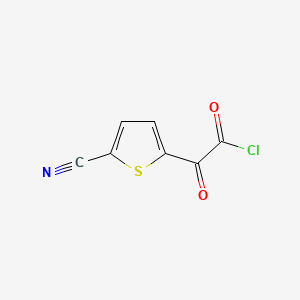
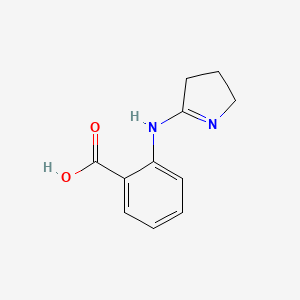

![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)
